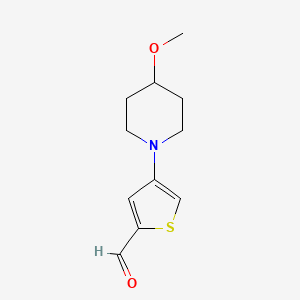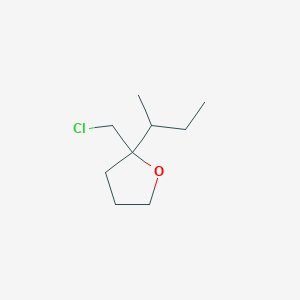![molecular formula C6H10N2OS B13178721 (2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol](/img/structure/B13178721.png)
(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol typically involves the reaction of 2-chloromethyl-1,3-thiazole with methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (2-[(Carboxy)methyl]-1,3-thiazol-4-YL)methanol.
Reduction: (2-[(Amino)methyl]-1,3-thiazol-4-YL)methanol.
Substitution: Various substituted thiazole derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methylamino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-[(Amino)methyl]-1,3-thiazol-4-YL)methanol: Similar structure but lacks the methyl group on the amino moiety.
(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)ethanol: Similar structure but has an ethyl group instead of a hydroxymethyl group.
(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)acetic acid: Similar structure but has a carboxyl group instead of a hydroxymethyl group.
Uniqueness
(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol is unique due to the presence of both a methylamino group and a hydroxymethyl group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H10N2OS |
|---|---|
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
[2-(methylaminomethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C6H10N2OS/c1-7-2-6-8-5(3-9)4-10-6/h4,7,9H,2-3H2,1H3 |
InChI-Schlüssel |
ZDDMFGGRKWTMSX-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=NC(=CS1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


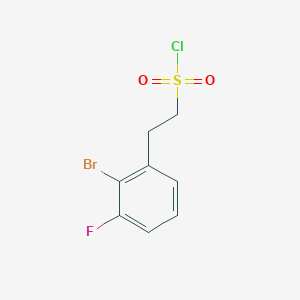

![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13178664.png)
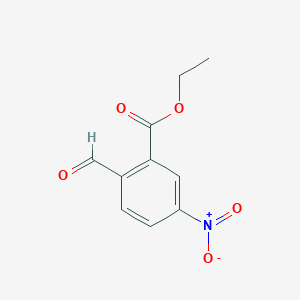

![(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13178686.png)
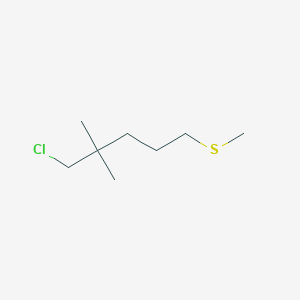
![N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide](/img/structure/B13178699.png)


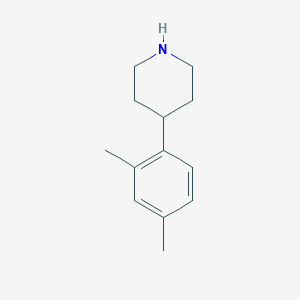
![1-Thia-4-azaspiro[4.4]nonane](/img/structure/B13178735.png)
